Cas no 919522-32-0 (6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine)

6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine structure
919522-32-0 structure
Product Name:6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine
CAS No:919522-32-0
MF:C11H9Cl2N3
MW:254.115259885788
MDL:MFCD11117593
CID:762147
PubChem ID:29034709
Update Time:2025-04-19

6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridazinamine, 6-chloro-N-[(4-chlorophenyl)methyl]-
    • 6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine
    • Z285750218
    • F1967-1244
    • 919522-32-0
    • EN300-236508
    • DTXSID10651901
    • AKOS005638619
    • 6-chloro-N-(4-chlorobenzyl)pyridazin-3-amine
    • MDL: MFCD11117593
    • Inchi: 1S/C11H9Cl2N3/c12-9-3-1-8(2-4-9)7-14-11-6-5-10(13)15-16-11/h1-6H,7H2,(H,14,16)
    • InChI Key: DXJXGSUJLPHYLE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNC1=CC=C(N=N1)Cl

Computed Properties

  • Exact Mass: 253.0173527g/mol
  • Monoisotopic Mass: 253.0173527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 461.6±35.0 °C at 760 mmHg
  • Flash Point: 233.0±25.9 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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